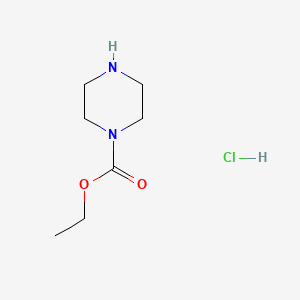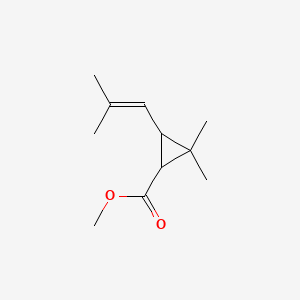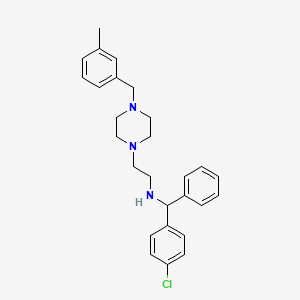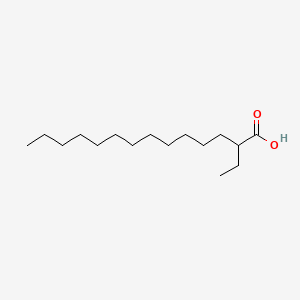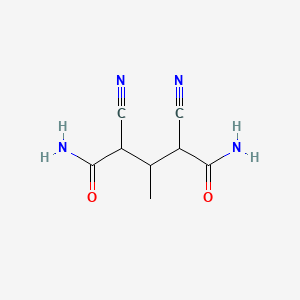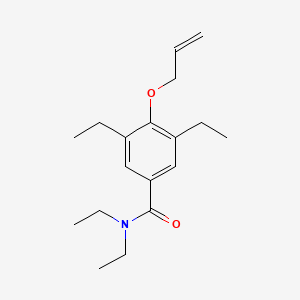
2-aminoethyl 2,6-diaminohexanoate trihydrochloride
Vue d'ensemble
Description
2-aminoethyl 2,6-diaminohexanoate trihydrochloride is a derivative of lysine, an essential amino acid that plays a crucial role in protein synthesis and metabolism. This compound has gained significant attention in recent years due to its potential therapeutic and industrial applications. It is a stable, water-soluble compound used extensively in scientific research.
Applications De Recherche Scientifique
2-aminoethyl 2,6-diaminohexanoate trihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Serves as a substrate in enzymatic reactions and as a component in cell culture media.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of biodegradable polymers and as a stabilizer in various formulations .
Orientations Futures
Microbial ε-poly-L-lysine (ε-PL), a homopolymer consisting of 25–35 L-lysine residues, has been widely used in food and pharmaceutical industries due to its excellent antimicrobial activity . This suggests potential future directions for the use of 2-Aminoethyl L-lysine trihydrochloride in similar applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-aminoethyl 2,6-diaminohexanoate trihydrochloride typically involves the esterification of L-lysine with 2-aminoethanol, followed by the addition of hydrochloric acid to form the trihydrochloride salt. The reaction conditions often include controlled temperature and pH to ensure high yield and purity .
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using similar esterification processes. The purification of the compound is achieved through crystallization and filtration techniques to obtain a high-purity product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 2-aminoethyl 2,6-diaminohexanoate trihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The amino and ester groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperature, pH, and solvent systems to achieve the desired products .
Mécanisme D'action
The mechanism of action of 2-aminoethyl 2,6-diaminohexanoate trihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it can inhibit microbial growth by disrupting cell wall synthesis and function .
Comparaison Avec Des Composés Similaires
L-Lysine: A naturally occurring amino acid with similar structural features but different functional properties.
Epsilon-poly-L-lysine: A polymer of L-lysine with antimicrobial properties and applications in food preservation.
2-Aminoethyl L-cysteine: A structurally related compound with distinct biological activities.
Uniqueness: 2-aminoethyl 2,6-diaminohexanoate trihydrochloride is unique due to its specific esterification with 2-aminoethanol, which imparts distinct chemical and biological properties. Its stability, water solubility, and versatility in various applications make it a valuable compound in scientific research and industrial processes.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of 2-Aminoethyl L-lysine trihydrochloride involves the reaction of L-lysine with ethylenediamine followed by treatment with hydrochloric acid.", "Starting Materials": [ "L-lysine", "Ethylenediamine", "Hydrochloric acid" ], "Reaction": [ "L-lysine is reacted with ethylenediamine in the presence of a suitable solvent such as water or ethanol.", "The reaction mixture is heated to reflux for several hours to ensure complete reaction.", "The resulting product is then treated with hydrochloric acid to form 2-Aminoethyl L-lysine trihydrochloride.", "The product is then purified by recrystallization or other suitable methods." ] } | |
Numéro CAS |
70198-23-1 |
Formule moléculaire |
C8H22Cl3N3O2 |
Poids moléculaire |
298.6 g/mol |
Nom IUPAC |
2-aminoethyl (2S)-2,6-diaminohexanoate;trihydrochloride |
InChI |
InChI=1S/C8H19N3O2.3ClH/c9-4-2-1-3-7(11)8(12)13-6-5-10;;;/h7H,1-6,9-11H2;3*1H/t7-;;;/m0.../s1 |
Clé InChI |
SAKAHFSYUHWBLG-QTPLPEIMSA-N |
SMILES isomérique |
C(CCN)C[C@@H](C(=O)OCCN)N.Cl.Cl.Cl |
SMILES |
C(CCN)CC(C(=O)OCCN)N.Cl.Cl.Cl |
SMILES canonique |
C(CCN)CC(C(=O)OCCN)N.Cl.Cl.Cl |
| 70198-23-1 104068-74-8 |
|
Séquence |
K |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


